molecular formula C8H14ClNO4 B2568870 4-(methoxycarbonyl)piperidine-3-carboxylic acid hydrochloride CAS No. 2253638-56-9

4-(methoxycarbonyl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B2568870
CAS No.: 2253638-56-9
M. Wt: 223.65
InChI Key: VVLOSMMNUSXYGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methoxycarbonyl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H11NO3 · HCl. . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is used as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxycarbonyl)piperidine-3-carboxylic acid hydrochloride typically involves the reaction of benzylamine with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonyl)benzylamine. This intermediate is then cyclized in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of appropriate solvents, catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(methoxycarbonyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(methoxycarbonyl)piperidine-3-carboxylic acid hydrochloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(methoxycarbonyl)piperidine-3-carboxylic acid hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with molecular targets such as enzymes or receptors. The exact pathways and molecular targets vary based on the final synthesized product and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(methoxycarbonyl)piperidine-3-carboxylic acid hydrochloride is unique due to its specific functional groups, which allow for diverse chemical transformations and applications in various fields. Its methoxycarbonyl group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-methoxycarbonylpiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4.ClH/c1-13-8(12)5-2-3-9-4-6(5)7(10)11;/h5-6,9H,2-4H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLOSMMNUSXYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNCC1C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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